4-methyl-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide
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Overview
Description
4-METHYL-N-[2-(OCTADECYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a long octadecyl chain, which imparts unique physical and chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2-(OCTADECYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Sulfonamide Backbone: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide backbone.
Attachment of the Octadecyl Chain: The octadecyl chain is introduced through a nucleophilic substitution reaction, where an octadecylthiol reacts with an ethyl halide derivative of the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[2-(OCTADECYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecyl chain can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-METHYL-N-[2-(OCTADECYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[2-(OCTADECYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the octadecyl chain, resulting in different physical properties and biological activities.
N-Octadecylbenzenesulfonamide: Similar structure but without the methyl group on the aromatic ring.
4-Methyl-N-ethylbenzenesulfonamide: Shorter alkyl chain compared to the octadecyl chain.
Uniqueness
4-METHYL-N-[2-(OCTADECYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the long octadecyl chain and the sulfonamide group. This combination imparts distinct physical properties, such as increased hydrophobicity, and potentially unique biological activities compared to other sulfonamides.
Properties
Molecular Formula |
C27H49NO2S2 |
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Molecular Weight |
483.8 g/mol |
IUPAC Name |
4-methyl-N-(2-octadecylsulfanylethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H49NO2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-31-25-23-28-32(29,30)27-21-19-26(2)20-22-27/h19-22,28H,3-18,23-25H2,1-2H3 |
InChI Key |
MHONSKSNZLRWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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